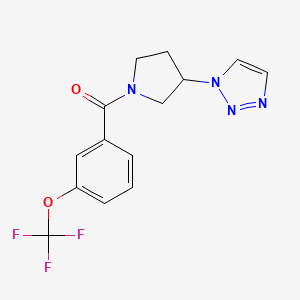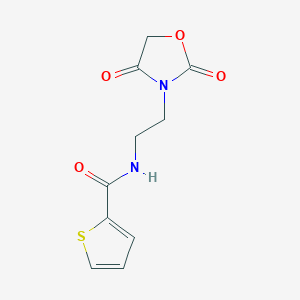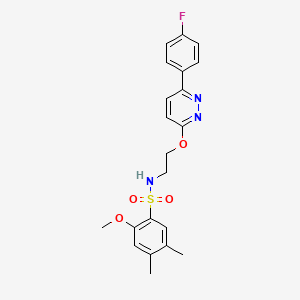![molecular formula C19H16FN3OS B2449498 3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 888430-57-7](/img/structure/B2449498.png)
3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one” is a complex organic compound that contains several functional groups and rings, including a pyrimidine ring and an indole ring . The indole ring is a common structure in many bioactive compounds and drugs .
Molecular Structure Analysis
The molecular formula of this compound is C19H16FN3OS . It contains a pyrimidine ring fused with an indole ring, a fluorophenyl group, and an ethyl group .Scientific Research Applications
Synthesis and Structural Characterization
The compound and its derivatives are synthesized through complex chemical reactions involving multiple steps, such as annelation of pyridine or pyrimidine rings into an indole ring. This process results in the formation of various indole and pyrimidine derivatives, highlighting the chemical versatility and potential applicability of these compounds in diverse scientific domains (Molina & Fresneda, 1988).
Research has also focused on the supramolecular aggregation of polysubstituted pyridines through C-H...O, C-H...F, and C-H...π interactions, demonstrating the structural complexity and potential for forming stable molecular assemblies. This aspect is crucial for understanding the material properties of these compounds and their potential applications in nanotechnology and materials science (Suresh et al., 2007).
Applications in Scientific Research
The derivatives of this compound have been explored for their potential applications in various fields, including organic synthesis, where they serve as key intermediates for the development of novel chemical entities. This includes the synthesis of pyrimido[4,5-b] indole derivatives, which are important for their unique chemical properties and potential applications in medicinal chemistry and drug development (Mo et al., 2007).
Another area of research involves the exploration of these compounds' potential as antiallergic agents. The development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, for example, has been investigated for their efficacy in antiallergic applications, underscoring the therapeutic potential of these chemical frameworks in addressing allergic responses (Menciu et al., 1999).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities likely involves different biochemical pathways, but the specific pathways affected by this compound would require further investigation.
Pharmacokinetics
These properties greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Given the wide range of biological activities associated with indole derivatives , the results of this compound’s action could potentially be diverse, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s effectiveness . .
properties
IUPAC Name |
3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-2-23-18(24)17-16(14-8-3-4-9-15(14)21-17)22-19(23)25-11-12-6-5-7-13(20)10-12/h3-10,21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKLNMJBSDAGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)


![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)
![N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2449426.png)
![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)
![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)

amine](/img/structure/B2449431.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)